An In-depth Technical Guide to 1-Benzyl-5-iodoimidazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Benzyl-5-iodoimidazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-iodoimidazole (CAS Number: 941286-76-6) is a halogenated imidazole derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The imidazole scaffold is a ubiquitous feature in numerous biologically active molecules, including natural products and synthetic drugs, owing to its ability to participate in various biological interactions. The introduction of a benzyl group at the N1 position and an iodine atom at the C5 position imparts unique physicochemical properties and synthetic handles, making it a valuable intermediate for the synthesis of more complex molecular architectures.
This technical guide provides a comprehensive overview of 1-Benzyl-5-iodoimidazole, including its chemical properties, a detailed proposed synthesis workflow, and its potential applications in the development of novel therapeutics, particularly as a scaffold for Takeda G-protein-coupled receptor 5 (TGR5) agonists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Benzyl-5-iodoimidazole is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic protocols.[1]
| Property | Value |
| CAS Number | 941286-76-6 |
| Molecular Formula | C₁₀H₉IN₂ |
| Molecular Weight | 284.10 g/mol |
| IUPAC Name | 1-benzyl-5-iodo-1H-imidazole |
| Appearance | Not specified in available literature; likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
| Storage | Store in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents. |
Proposed Synthetic Workflow
The proposed synthesis involves two key stages:
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N-Benzylation of Imidazole: The synthesis of the 1-benzylimidazole precursor.
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Regioselective Iodination: The introduction of the iodine atom at the C5 position of the imidazole ring.
Caption: Proposed two-stage synthesis of 1-Benzyl-5-iodoimidazole.
Stage 1: Synthesis of 1-Benzylimidazole
The N-benzylation of imidazole is a well-established reaction. The choice of base and solvent is critical for achieving a good yield and minimizing the formation of the 1,3-dibenzylimidazolium salt byproduct.
Experimental Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
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Addition of Imidazole: Cool the suspension to 0 °C using an ice bath. Dissolve imidazole (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the imidazole.
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Addition of Benzyl Chloride: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-benzylimidazole.[2]
Stage 2: Synthesis of 1-Benzyl-5-iodoimidazole
The regioselective iodination of the imidazole ring can be challenging due to the presence of multiple reactive sites. The C5 position is generally the most susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heterocycles.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 1-benzylimidazole (1 equivalent) in acetonitrile.
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Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution.
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Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
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Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzyl-5-iodoimidazole.
Characterization
Due to the lack of specific published spectral data for 1-Benzyl-5-iodoimidazole, the following are expected characteristic signals based on its structure and data from analogous compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Expected Spectroscopic Data:
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¹H NMR:
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A singlet for the methylene protons (CH₂) of the benzyl group, expected around δ 5.2-5.4 ppm.
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Multiplets for the aromatic protons of the benzyl group, expected in the range of δ 7.2-7.4 ppm.
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Singlets for the protons on the imidazole ring. The C2-H and C4-H protons are expected to appear as distinct singlets.
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¹³C NMR:
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A signal for the methylene carbon of the benzyl group.
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Signals for the aromatic carbons of the benzyl group.
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Signals for the carbons of the imidazole ring, with the C5 carbon bearing the iodine atom expected to be significantly shifted.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) is expected at m/z = 284.
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A characteristic fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) and the iodine atom.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for C-H stretching of the aromatic and imidazole rings.
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Peaks corresponding to C=C and C=N stretching of the aromatic and imidazole rings.
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A C-I stretching vibration, which is typically found in the lower frequency region of the spectrum.
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Applications in Drug Development
The 1-benzyl-5-iodoimidazole scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the C5 position.[3]
TGR5 Receptor Agonists
A significant application of 1-benzylimidazole derivatives is in the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 has emerged as a promising therapeutic target for the treatment of metabolic diseases, including type 2 diabetes and obesity. Several potent TGR5 agonists feature the 1-benzyl-1H-imidazole moiety as a core structural element.[4][5] The ability to readily modify the 5-position of the imidazole ring makes 1-benzyl-5-iodoimidazole a key intermediate for creating libraries of potential TGR5 agonists for structure-activity relationship (SAR) studies.
Sources
- 1. 1-Benzyl-5-iodoimidazole | C10H9IN2 | CID 74892010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Benzylimidazole(4238-71-5) 1H NMR spectrum [chemicalbook.com]
- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
